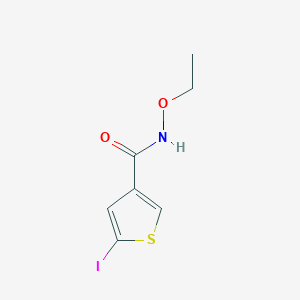

N-ethoxy-5-iodothiophene-3-carboxamide

Description

Properties

Molecular Formula |

C7H8INO2S |

|---|---|

Molecular Weight |

297.12 g/mol |

IUPAC Name |

N-ethoxy-5-iodothiophene-3-carboxamide |

InChI |

InChI=1S/C7H8INO2S/c1-2-11-9-7(10)5-3-6(8)12-4-5/h3-4H,2H2,1H3,(H,9,10) |

InChI Key |

XHMOLNSGATVPEC-UHFFFAOYSA-N |

Canonical SMILES |

CCONC(=O)C1=CSC(=C1)I |

Origin of Product |

United States |

Synthetic Methodologies for N Ethoxy 5 Iodothiophene 3 Carboxamide and Cognate Chemical Structures

Retrosynthetic Analysis of the N-ethoxy-5-iodothiophene-3-carboxamide Scaffold

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing a target molecule into simpler, readily available starting materials through a series of imaginary bond cleavages known as disconnections. lkouniv.ac.instudysmarter.co.uk This approach allows for the logical design of a synthetic route.

The structure of this compound presents several logical points for disconnection. The most evident disconnections involve the functional groups attached to the thiophene (B33073) ring.

C(O)-N Bond Disconnection: The amide bond is a prime candidate for disconnection. This is the reverse of a standard amide formation reaction. lkouniv.ac.in This break simplifies the target molecule into two key synthons: an activated derivative of 5-iodothiophene-3-carboxylic acid and an ethoxyamine synthon.

C-I Bond Disconnection: The carbon-iodine bond on the thiophene ring can be disconnected, suggesting an electrophilic iodination of a thiophene-3-carboxamide (B1338676) precursor. This disconnection points to a synthesis strategy where the iodo group is introduced in a later step.

C-C(O) Bond Disconnection: Cleavage of the bond between the thiophene ring and the carboxamide group suggests a synthetic route involving the functionalization of a pre-formed 3-lithiated or 3-magnesiated thiophene derivative with a suitable carbonylating agent.

Thiophene Ring Disconnection: For the thiophene core itself, established synthetic methods like the Paal-Knorr or Gewald synthesis can be considered. derpharmachemica.compharmaguideline.com This involves disconnecting the C-S and C-C bonds of the ring, leading back to acyclic 1,4-dicarbonyl compounds or other appropriately functionalized linear precursors. pharmaguideline.com

A plausible retrosynthetic pathway is shown below:

Figure 1: Retrosynthetic Analysis

[ this compound ]

|| (Amide C-N Disconnection)

\/

[ 5-Iodothiophene-3-carboxylic acid ] + [ Ethoxyamine ]

|| (C-I Disconnection)

\/

[ Thiophene-3-carboxylic acid ]

|| (Ring Formation Disconnection, e.g., Paal-Knorr)

\/

[ Acyclic 1,4-dicarbonyl precursor ]

Following the disconnection strategies, the primary precursors for the synthesis of this compound are identified as 5-iodothiophene-3-carboxylic acid and ethoxyamine.

5-Iodothiophene-3-carboxylic acid: This is a key intermediate. While not as common as its 2-carboxylic acid isomer, it is commercially available from various suppliers, making it a viable starting point. biosynth.comIts synthesis would typically start from the more accessible thiophene-3-carboxylic acid, followed by regioselective iodination.

Thiophene-3-carboxylic acid: This is a commercially available and relatively inexpensive starting material, serving as a logical precursor for the iodinated intermediate. chemsrc.com

Ethoxyamine (O-Ethylhydroxylamine): This reagent is also commercially available, typically as its hydrochloride salt. It is the source of the N-ethoxy group in the final amide bond formation step.

The accessibility of these key precursors makes the synthetic pathway beginning with thiophene-3-carboxylic acid, followed by iodination and subsequent amide coupling, a highly feasible and logical approach.

Synthetic Routes to Iodothiophene Derivatives

The introduction of an iodine atom onto the thiophene ring is a critical step in the synthesis. Thiophenes can undergo electrophilic substitution, typically at the C2 and C5 positions, which are more nucleophilic than the C3 and C4 positions. pharmaguideline.com

Direct iodination of thiophene derivatives is a common method. Reagents such as molecular iodine (I₂) in the presence of an oxidizing agent like mercuric oxide (HgO) have been traditionally used for the iodination of the parent thiophene. orgsyn.orgFor substrates like thiophene-3-carboxylic acid, direct iodination with N-iodosuccinimide (NIS) in a solvent like acetic acid or acetonitrile (B52724) is an effective method for introducing iodine at the vacant and highly activated C5 position.

Another powerful technique is iodocyclization. This method constructs the iodinated thiophene ring directly from acyclic precursors. For instance, 1-mercapto-3-yn-2-ol derivatives can undergo a 5-endo-dig iodocyclization/dehydration reaction when treated with molecular iodine and a base like sodium bicarbonate (NaHCO₃), yielding 3-iodothiophenes. nih.govorganic-chemistry.orgresearchgate.net

Table 1: Selected Methods for the Synthesis of Iodothiophene Derivatives

| Method | Reagents & Conditions | Substrate Type | Product | Reference(s) |

| Electrophilic Iodination | I₂ / Yellow HgO, Benzene (B151609) | Thiophene | 2-Iodothiophene (B115884) | orgsyn.org |

| Electrophilic Iodination | N-Iodosuccinimide (NIS), Acetonitrile | Activated Thiophenes | Iodo-substituted Thiophenes | nih.gov |

| Iodocyclization | I₂, NaHCO₃, MeCN, RT | 1-Mercapto-3-yn-2-ols | 3-Iodothiophenes | organic-chemistry.org |

Formation of the Thiophene-3-carboxamide Moiety

The formation of the amide bond is a cornerstone of organic synthesis. The most direct route to the target carboxamide involves the coupling of 5-iodothiophene-3-carboxylic acid with ethoxyamine. This transformation typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. fishersci.co.uk

One common method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride can then be treated with ethoxyamine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct.

Alternatively, a wide array of modern coupling reagents can facilitate the direct formation of the amide bond from the carboxylic acid and amine without isolating the acyl chloride. nih.govThese reagents work by forming a highly reactive activated ester intermediate in situ. fishersci.co.ukThis approach is often preferred due to milder reaction conditions and broader functional group tolerance.

Table 2: Common Amide Coupling Reagents

| Reagent Name | Acronym | Activating Mechanism | Byproducts | Reference(s) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC / EDCI | Forms an O-acylisourea intermediate | Water-soluble urea (B33335) | youtube.comnih.gov |

| Dicyclohexylcarbodiimide | DCC | Forms an O-acylisourea intermediate | Dicyclohexylurea (precipitate) | fishersci.co.ukyoutube.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Forms an active benzotriazolyl ester | Hexamethylphosphoramide | youtube.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Forms a highly reactive activated ester | Tetramethylurea | youtube.compeptide.com |

Introduction of the N-ethoxy Group onto the Carboxamide Nitrogen

The N-ethoxy group is installed during the amide bond formation step. The most straightforward strategy involves using ethoxyamine (or its hydrochloride salt in the presence of a base) as the amine component in the coupling reaction with an activated 5-iodothiophene-3-carboxylic acid derivative.

For example, after converting 5-iodothiophene-3-carboxylic acid to its corresponding acyl chloride, the acyl chloride is dissolved in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The solution is then treated with ethoxyamine and a base such as triethylamine at controlled temperatures (often starting at 0 °C and warming to room temperature) to yield the final product, this compound.

Similarly, when using direct coupling reagents like EDC, the 5-iodothiophene-3-carboxylic acid, ethoxyamine, the coupling reagent (e.g., EDC), and often an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are mixed in a suitable solvent to facilitate the reaction. nih.govnih.gov

Metal-Catalyzed Cross-Coupling Reactions in Thiophene Synthesis

Metal-catalyzed cross-coupling reactions, particularly those employing palladium and nickel catalysts, have become indispensable tools for the synthesis and functionalization of thiophenes. core.ac.uktandfonline.comsemanticscholar.orgThese reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds under generally mild conditions. While not strictly required for the primary synthetic route discussed above, they are vital for creating a diverse range of substituted thiophene precursors and analogues.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a thiophene boronic acid) with an organic halide (e.g., bromo- or iodobenzene) in the presence of a palladium catalyst and a base. nih.govharvard.eduIt is widely used due to the stability and low toxicity of the boronic acid reagents. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide, catalyzed by palladium. It tolerates a wide variety of functional groups, though a significant drawback is the toxicity of the organotin reagents. core.ac.uk

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium) and couples it with an organic halide, typically catalyzed by nickel or palladium complexes. rsc.orgThe high reactivity of Grignard reagents can limit the functional group compatibility of this method.

Direct C-H Arylation: A more recent development, direct arylation polymerization (DArP) and related C-H functionalization reactions create C-C bonds by activating a C-H bond on the thiophene ring directly, avoiding the need to pre-functionalize the thiophene into an organometallic reagent. rsc.orgacs.orgThis increases the atom economy of the synthesis.

Table 3: Comparison of Major Metal-Catalyzed Cross-Coupling Reactions for Thiophene Functionalization

| Reaction | Catalyst (Typical) | Thiophene Substrate | Coupling Partner | Key Advantages | Key Disadvantages | Reference(s) |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Thiophene boronic acid/ester | Aryl/vinyl halide or triflate | Stable, non-toxic boron reagents; wide availability | Base sensitive functional groups can be problematic | nih.govharvard.edunih.gov |

| Stille | Pd(PPh₃)₄ | Thienylstannane | Aryl/vinyl halide or triflate | Excellent functional group tolerance | Toxic organotin reagents and byproducts | core.ac.uknih.gov |

| Kumada | Ni(dppp)Cl₂, Pd(PPh₃)₄ | Thienyl Grignard reagent | Aryl/vinyl halide | High reactivity, useful for unreactive halides | Low functional group tolerance, sensitive reagents | rsc.orgnih.gov |

| Direct C-H Arylation | Pd(OAc)₂, Ni(acac)₂ | Thiophene (with C-H bond) | Aryl/vinyl halide | High atom economy, no organometallic needed | Regioselectivity can be a challenge | acs.orgresearchgate.net |

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate. nih.gov This methodology is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acid reagents.

In the context of synthesizing derivatives of this compound, the Suzuki-Miyaura coupling would involve the reaction of the 5-iodo-substituted thiophene with a variety of aryl or heteroaryl boronic acids. A study on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, a structurally analogous system, demonstrated the feasibility of this approach. mdpi.com The reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl boronic acids and pinacol (B44631) esters was successfully carried out using a palladium catalyst. mdpi.com

The general reaction conditions for such a transformation are outlined in the table below, showcasing the coupling of a 5-bromothiophene carboxamide with different arylboronic acids. mdpi.com

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with Arylboronic Acids/Esters mdpi.com

| Entry | Aryl Boronic Acid/Ester | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 5-Phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide | 65 |

| 2 | 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 72 |

| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 68 |

| 4 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 55 |

| 5 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 48 |

| 6 | Thiophene-2-boronic acid | 5-(Thiophen-2-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 52 |

Reaction Conditions: 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (1 eq.), aryl boronic acid/ester (1.1 eq.), Pd(PPh₃)₄ (7 mol%), K₃PO₄ (2 eq.), 1,4-dioxane/water, reflux, 20 h.

These findings suggest that this compound would be a suitable substrate for Suzuki-Miyaura coupling, allowing for the synthesis of a diverse library of 5-aryl and 5-heteroaryl derivatives. The reaction conditions can be optimized by screening different palladium catalysts, ligands, bases, and solvent systems to achieve higher yields and shorter reaction times.

Stille Coupling Approaches

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or triflate. youtube.com This method is known for its tolerance of a wide range of functional groups and the stability of organostannane reagents to air and moisture. orgsyn.org However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.

For the synthesis of derivatives from this compound, a Stille coupling would entail reacting the iodothiophene with an appropriate organostannane. This reaction is particularly useful for creating complex molecular architectures and has been widely employed in the synthesis of conjugated polymers and complex natural products. nih.govresearchgate.net The general catalytic cycle involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. youtube.com

Table 2: Illustrative Stille Coupling Conditions for Thiophene Derivatives

| Thiophene Substrate | Organostannane | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Bromothiophene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | 85 |

| 2,5-Dibromothiophene | Tributyl(thiophen-2-yl)stannane | PdCl₂(PPh₃)₂ | - | DMF | 100 | 78 |

| 3-Bromothiophene | Trimethyl(vinyl)stannane | Pd(dba)₂ | P(o-tol)₃ | THF | 65 | 92 |

Note: This table presents generalized conditions for Stille couplings of thiophene derivatives and is for illustrative purposes.

Kumada Coupling Protocols

The Kumada coupling is a cross-coupling reaction in organic chemistry that involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction was one of the first transition-metal-catalyzed cross-coupling reactions to be discovered and is a powerful tool for the formation of carbon-carbon bonds. wikipedia.org

The application of a Kumada coupling to this compound would involve the preparation of a Grignard reagent, which would then be coupled with the iodothiophene in the presence of a suitable catalyst. A primary advantage of the Kumada coupling is the high reactivity of the Grignard reagent, which can lead to high reaction rates. However, this high reactivity also results in a lower functional group tolerance compared to other cross-coupling methods, as Grignard reagents are sensitive to acidic protons and can react with carbonyl groups. wikipedia.org

The Kumada coupling has been extensively used for the synthesis of polythiophenes and other thiophene-containing materials. rsc.org For example, the reaction of a thienyl Grignard reagent with an aryl halide is a common method for preparing substituted thiophenes. rsc.org

Table 3: General Conditions for Kumada Coupling of Thiophene Derivatives

| Thiophene Substrate | Grignard Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromothiophene | Phenylmagnesium bromide | Ni(dppp)Cl₂ | THF | 65 | 90 |

| 3-Bromothiophene | Methylmagnesium iodide | Pd(PPh₃)₄ | Diethyl ether | 35 | 88 |

| 2,5-Diiodothiophene | Ethylmagnesium bromide | Ni(dppe)Cl₂ | THF | 65 | 82 |

Note: This table presents generalized conditions for Kumada couplings of thiophene derivatives and is for illustrative purposes.

Ullmann Coupling for Bithiophene and Terthiophene Formation

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.org The classic Ullmann reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern variations of the Ullmann reaction have been developed that use palladium or nickel catalysts and proceed under milder conditions.

In the context of this compound, an Ullmann-type homocoupling reaction could be employed to synthesize a bithiophene derivative. This would involve the self-coupling of two molecules of the iodothiophene in the presence of a copper, palladium, or nickel catalyst. The Ullmann reaction is particularly useful for the synthesis of symmetrical biaryls and has been applied to the synthesis of bithiophenes and terthiophenes.

While specific data for the Ullmann coupling of this compound is limited, the general principles can be applied. An organocopper intermediate can be generated at more moderate temperatures using a thiophenecarboxylate reagent. organic-chemistry.org

Table 4: Illustrative Conditions for Ullmann Homocoupling of Aryl Halides

| Aryl Halide | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Iodobenzene | Copper powder | DMF | 150 | 85 |

| 2-Iodothiophene | Copper-bronze alloy | None | 200 | 70 |

| 4-Iodoanisole | Pd(OAc)₂ / dppf | Toluene | 110 | 92 |

Note: This table presents generalized conditions for Ullmann couplings and is for illustrative purposes.

Heck-Type Pathways in Thiophene Arylation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. nih.gov This reaction is a powerful tool for the synthesis of substituted alkenes and has been widely used in the synthesis of complex organic molecules.

For the derivatization of this compound, a Heck reaction would involve coupling the iodothiophene with an alkene, such as an acrylate (B77674) or styrene, to introduce a vinyl or substituted vinyl group at the 5-position. The Heck reaction generally proceeds with high stereoselectivity, typically favoring the formation of the E-isomer.

The Heck reaction has been successfully applied to the arylation of various biological compounds and has been used with thiophene substrates. nih.govresearchgate.net For example, the Heck coupling of 2-iodothiophene with n-butyl acrylate has been reported. researchgate.net

Table 5: General Conditions for Heck Reaction of Aryl Halides with Alkenes

Note: This table presents generalized conditions for Heck reactions and is for illustrative purposes.

Innovative Synthetic Methodologies and Process Optimization

High-Throughput Experimentation (HTE) in Reaction Development

High-Throughput Experimentation (HTE) is a powerful methodology used in chemical research and development to rapidly screen a large number of reaction conditions in parallel. nih.gov This approach utilizes automation and miniaturization to accelerate the discovery of new reactions and the optimization of existing ones. nih.gov For the synthesis of derivatives of this compound, HTE can be employed to efficiently screen various catalysts, ligands, bases, solvents, and temperatures for the cross-coupling reactions discussed above.

A typical HTE workflow for a Suzuki-Miyaura coupling, for instance, would involve dispensing small quantities of the iodothiophene substrate, a boronic acid, a catalyst, a ligand, and a base into the wells of a microplate. The plate is then heated and agitated, and the reaction outcomes are analyzed using high-throughput analytical techniques such as mass spectrometry or high-performance liquid chromatography. nih.gov

The data generated from HTE can be used to create a "heat map" that visually represents the performance of different reaction conditions, allowing for the rapid identification of optimal parameters. nih.gov This approach not only saves time and resources but also provides a more comprehensive understanding of the reaction landscape.

Table 6: Parameters Screened in a Typical High-Throughput Experimentation for Suzuki-Miyaura Coupling nih.gov

| Parameter | Variables |

|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOt-Bu |

| Solvent | Toluene, Dioxane, THF, DMF |

| Temperature | 50 °C, 80 °C, 110 °C |

Note: This table provides an example of the types of parameters that can be screened in an HTE setup.

The application of HTE to the synthesis of thiophene derivatives can significantly accelerate the development of robust and efficient synthetic routes, leading to the rapid generation of diverse compound libraries for further investigation.

Regioselective Synthesis of Thiophene Derivatives

The regioselective synthesis of thiophene derivatives is paramount for controlling the specific placement of functional groups on the thiophene ring, which is essential for determining the molecule's chemical properties and biological activity. Various methods have been developed to achieve high regioselectivity in thiophene synthesis. acs.orgdocumentsdelivered.com

Metal-catalyzed heterocyclization is a powerful strategy for the regioselective and atom-economical synthesis of substituted heterocycles. acs.org Copper- and rhodium-catalyzed reactions, for instance, are employed to construct the thiophene ring with a high degree of control over the substituent pattern. documentsdelivered.com Copper-mediated processes can be used for the synthesis of polysubstituted 2-aminothiophenes, while rhodium catalysts can generate thiavinyl carbenes for cycloaddition reactions, leading to fully substituted thiophenes. documentsdelivered.com

Iodocyclization reactions offer a direct route to iodinated thiophenes, which are valuable intermediates for further functionalization. acs.org A notable method involves the direct iodocyclization of 1-mercapto-3-yn-2-ols, which yields 3-iodothiophene (B1329286) derivatives. organic-chemistry.org This reaction typically proceeds by treating the substrate with molecular iodine in the presence of a base like sodium bicarbonate. organic-chemistry.org This approach is particularly relevant for the synthesis of compounds like this compound, as it directly installs the iodine atom at a specific position on the thiophene ring.

Metal-free approaches have also been developed, advancing the principles of green chemistry by minimizing metal toxicity. nih.gov These methods often utilize elemental sulfur or other sulfur sources to construct the thiophene ring from acyclic precursors. nih.gov For example, substituted buta-1-enes can react with potassium sulfide (B99878) in a transition-metal-free process to yield thiophenes through the cleavage of multiple C-H bonds. organic-chemistry.org

| Method | Key Features | Potential Application for Target Structure |

| Metal-Catalyzed Heterocyclization | High regioselectivity, atom-economical. acs.org | Control of substituent placement on the thiophene core. |

| Iodocyclization | Direct introduction of iodine. acs.org | Formation of the 5-iodothiophene scaffold. |

| Metal-Free Approaches | Avoids metal toxicity, green chemistry. nih.gov | Alternative synthetic routes to the thiophene ring. |

| Multicomponent Reactions (e.g., Gewald) | One-pot synthesis, high efficiency. documentsdelivered.com | Rapid assembly of highly functionalized thiophene precursors. |

Applications of Solid-Phase Synthesis

Solid-phase synthesis (SPS) has emerged as a powerful technique for the combinatorial synthesis of libraries of organic molecules, including thiophene derivatives. This methodology involves attaching a starting material to a solid support (resin), performing a series of chemical reactions, and finally cleaving the desired product from the support. acs.org The primary advantage of SPS is the simplification of purification, as excess reagents and by-products can be washed away from the resin-bound product. acs.org

The solid-phase synthesis of thiophene derivatives allows for the systematic modification of the thiophene core to generate a diverse range of compounds. For instance, a thiophene building block can be anchored to a resin and subsequently subjected to various functionalization reactions. acs.org An efficient solid-phase protocol for the functionalization of thiophenes involves a regioselective bromination of the resin-bound thiophene ring, followed by a Suzuki cross-coupling reaction with various arylboronic acids. acs.org This sequence allows for the introduction of diverse aryl substituents onto the thiophene scaffold.

The synthesis of 2-substituted benzo[b]thiophenes has also been achieved using a traceless solid-phase approach. documentsdelivered.comacs.org This method utilizes titanium(IV) benzylidenes bearing a masked sulfur nucleophile, which react with a resin-bound ester. documentsdelivered.comacs.org Subsequent cleavage and cyclization yield the desired benzothiophene (B83047) derivatives in high purity. acs.org This traceless nature of the synthesis means that the linker does not leave any residual functionality on the final product, allowing for a wide range of substituents. acs.org

Key Steps in Solid-Phase Thiophene Derivative Synthesis

| Step | Description | Purpose |

|---|---|---|

| 1. Anchoring | Covalent attachment of a thiophene precursor to a solid support (e.g., Merrifield resin). | Facilitates purification by simple filtration and washing. |

| 2. Functionalization | Sequential reactions performed on the resin-bound substrate, such as bromination or cross-coupling. acs.org | Introduction of desired substituents at specific positions. |

| 3. Cleavage | Release of the final thiophene derivative from the solid support. acs.org | Isolation of the purified target compound. |

Flow Chemistry Techniques in Thiophene Derivative Synthesis

Flow chemistry, or continuous flow synthesis, represents a modern approach to chemical manufacturing that offers several advantages over traditional batch processing. In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, where the reaction takes place. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields, selectivity, and safety.

The application of flow chemistry to the synthesis of thiophene derivatives has been explored, particularly for the production of thiophene-2-carboxylates. The ability to handle hazardous reagents and intermediates safely is a significant benefit of flow systems. Reactions that may be difficult or dangerous to scale up in a batch reactor can often be performed safely and efficiently in a continuous flow process.

Furthermore, flow chemistry enables rapid reaction optimization and scale-up. By simply adjusting the flow rates and other parameters, chemists can quickly screen a range of reaction conditions to find the optimal settings. Once optimized, the process can be scaled up by running the system for a longer duration or by using larger reactors, without the need for extensive redevelopment. This makes flow chemistry an attractive methodology for the industrial production of valuable thiophene-based compounds.

| Feature | Advantage in Thiophene Synthesis |

| Precise Control | Improved yield and regioselectivity of thiophene derivatives. |

| Enhanced Safety | Safe handling of reactive intermediates and exothermic reactions. |

| Rapid Optimization | Efficient screening of reaction conditions to maximize product formation. |

| Scalability | Straightforward transition from laboratory-scale synthesis to large-scale production. |

Advanced Characterization and Structural Elucidation Techniques for Thiophene 3 Carboxamides

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For a compound like N-ethoxy-5-iodothiophene-3-carboxamide, both ¹H NMR and ¹³C NMR would be employed to map the carbon and proton framework.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons on the thiophene (B33073) ring, the ethoxy group, and the amide N-H proton. The chemical shifts (δ) and coupling constants (J) of the thiophene protons would confirm the 3,5-substitution pattern. The ethoxy group would typically present as a triplet and a quartet, characteristic of an ethyl chain.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a separate signal. The chemical shifts of the carbon atoms in the thiophene ring would be influenced by the electron-withdrawing effects of the iodine and carboxamide substituents. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be used to establish connectivity between protons and carbons, confirming the complete structural assignment.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiophene-H2 | 7.8 - 8.2 | d | 1.5 - 2.0 |

| Thiophene-H4 | 7.4 - 7.8 | d | 1.5 - 2.0 |

| O-CH₂-CH₃ | 4.0 - 4.3 | q | 7.0 - 7.5 |

| O-CH₂-CH₃ | 1.3 - 1.6 | t | 7.0 - 7.5 |

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 160 - 165 |

| Thiophene-C5 | 70 - 75 |

| Thiophene-C4 | 135 - 140 |

| Thiophene-C3 | 140 - 145 |

| Thiophene-C2 | 130 - 135 |

| O-CH₂-CH₃ | 65 - 70 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the amide, the C=O (amide I band), and the N-H bend (amide II band). Additionally, vibrations corresponding to the C-O bond of the ethoxy group and the C-S bond of the thiophene ring would be present.

Hypothetical IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3200 - 3400 |

| C=O (Amide) | Stretching (Amide I) | 1640 - 1680 |

| N-H (Amide) | Bending (Amide II) | 1520 - 1570 |

| C-O (Ethoxy) | Stretching | 1050 - 1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to an excited state. For conjugated systems like thiophenes, the λ_max value can give insights into the extent of conjugation and the effect of substituents on the electronic structure. The presence of the iodine atom and the carboxamide group on the thiophene ring would be expected to influence the absorption maxima of this compound.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact molecular mass of this compound, allowing for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum would show characteristic losses of fragments such as the ethoxy group and the iodine atom, further corroborating the proposed structure.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for the definitive determination of the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state. This data is invaluable for understanding the molecule's conformation and packing in the crystal lattice.

Computational and Theoretical Investigations of N Ethoxy 5 Iodothiophene 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of N-ethoxy-5-iodothiophene-3-carboxamide. These methods, rooted in quantum mechanics, provide a detailed description of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.govmdpi.com For this compound, DFT calculations can determine its optimized molecular geometry, vibrational frequencies, and electronic structure. A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

DFT can also be employed to calculate various molecular descriptors that help in predicting the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Furthermore, DFT is utilized to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack. nih.gov In the context of iodinated thiophene (B33073) derivatives, DFT calculations can shed light on the electronic effects of the iodine substituent on the thiophene ring. researchgate.netrsc.orgnih.gov

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.8 eV |

Semi-empirical methods offer a computationally less intensive alternative to ab initio methods like DFT for optimizing molecular geometries. nih.gov These methods use parameters derived from experimental data to simplify the calculations, making them suitable for larger molecules. For this compound, semi-empirical methods can provide a rapid and reasonably accurate determination of its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. This optimized geometry is a crucial starting point for more accurate single-point energy calculations using higher-level theoretical methods like DFT.

| Parameter | Value |

|---|---|

| C-S Bond Length | 1.75 Å |

| C=C Bond Length | 1.38 Å |

| C-I Bond Length | 2.05 Å |

| C-C-S Bond Angle | 112° |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the conformational landscape of this compound. The molecule possesses several rotatable bonds, particularly in the ethoxy and carboxamide side chains. Conformational analysis aims to identify the most stable conformations (local and global minima on the potential energy surface) and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. nih.govmdpi.com

Prediction of Molecular Descriptors and Quantitative Structure-Reactivity Relationships

The prediction of various molecular descriptors is essential for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. jetir.orgnih.gov These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties. For this compound, a range of descriptors can be calculated, including topological, electronic, and steric parameters. These descriptors can then be used in QSAR studies to predict its potential biological activities based on data from structurally similar thiophene carboxamide derivatives. jetir.orgrsc.org

| Descriptor Type | Descriptor | Value |

|---|---|---|

| Topological | Wiener Index | 458 |

| Electronic | Dipole Moment | 3.2 D |

| Physicochemical | LogP | 2.8 |

| Steric | Molecular Volume | 180 ų |

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For instance, computational analysis can be used to study the pathways of electrophilic or nucleophilic substitution reactions on the thiophene ring.

Theoretical Studies on Regioselectivity in Thiophene Functionalization

The thiophene ring in this compound has multiple positions where functionalization can occur. Theoretical studies are invaluable for predicting the regioselectivity of such reactions. researchgate.netnih.govdergipark.org.trrsc.org By calculating the relative stabilities of possible intermediates or transition states for reactions at different positions on the thiophene ring, the most likely product can be predicted. For example, in electrophilic aromatic substitution, the regioselectivity is often governed by the electron density at different carbon atoms in the ring, which can be quantified using methods like Mulliken population analysis or by examining the lobes of the HOMO. nih.gov

Reaction Mechanisms and Chemical Reactivity of N Ethoxy 5 Iodothiophene 3 Carboxamide

Mechanistic Insights into the Formation of the Carboxamide Linkage

The synthesis of N-ethoxy-5-iodothiophene-3-carboxamide involves the formation of a carboxamide bond between 5-iodothiophene-3-carboxylic acid and O-ethylhydroxylamine. The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable due to a competing acid-base reaction that forms a highly unreactive carboxylate salt. chemistrysteps.comlibretexts.org Therefore, the carboxylic acid must first be "activated" to facilitate the nucleophilic attack by the amine.

This activation is commonly achieved using coupling agents, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.com The mechanism proceeds through several key steps:

Proton Transfer and Activation: The carbodiimide (B86325) protonates the carboxylic acid. chemistrysteps.com

Nucleophilic Attack by Carboxylate: The resulting carboxylate anion acts as a nucleophile, attacking the central carbon of the protonated carbodiimide. This forms a highly reactive O-acylisourea intermediate, which contains an excellent leaving group. libretexts.org

Nucleophilic Attack by Amine: The O-ethylhydroxylamine, acting as the nucleophile, attacks the carbonyl carbon of the activated O-acylisourea intermediate.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Collapse and Product Formation: The intermediate collapses, eliminating the N,N'-disubstituted urea (B33335) byproduct (a very stable molecule) and forming the desired this compound. libretexts.orgyoutube.com

Another method involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride. youtube.com However, the use of coupling agents is prevalent for its mild reaction conditions. chemistrysteps.com

Table 1: Common Coupling Agents for Carboxamide Formation

| Coupling Agent | Full Name | Byproduct |

| DCC | N,N'-dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)urea |

| T3P | Propane phosphonic acid anhydride | Phosphate derivatives |

Reactivity of the Iodine Substituent in Cross-Coupling Reactions

The carbon-iodine (C-I) bond at the 5-position of the thiophene (B33073) ring is a key site for synthetic modification, particularly through transition-metal-catalyzed cross-coupling reactions. nih.govscispace.com The C-I bond is relatively weak and susceptible to oxidative addition by low-valent metal catalysts, such as palladium(0) complexes. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making the iodine substituent a versatile synthetic handle.

Prominent examples of cross-coupling reactions utilizing such iodo- or bromo-thiophenes include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., arylboronic acids) to form a C-C bond. mdpi.com

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond. researchgate.net

Heck Coupling: Reaction with an alkene to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

These reactions provide powerful methods for elaborating the molecular structure, attaching various aryl, alkyl, alkynyl, or amino groups at the 5-position of the thiophene ring. mdpi.com

Oxidative Addition and Reductive Elimination Pathways in Metal-Catalyzed Processes

Metal-catalyzed cross-coupling reactions proceed via a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The cycle begins with the low-valent metal catalyst, typically Pd(0), inserting into the carbon-iodine bond of this compound. This is the oxidative addition step, where the metal is oxidized from Pd(0) to Pd(II), and a new organopalladium(II) complex is formed. libretexts.org This process can be concerted or proceed through a stepwise mechanism. nih.gov

Transmetalation: In this step, the organic group from the coupling partner (e.g., the aryl group from an arylboronic acid in a Suzuki reaction) is transferred to the palladium(II) center, displacing the halide. This forms a diorganopalladium(II) intermediate.

Reductive Elimination: This is the final step, where the two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org The ligands on the palladium complex must typically be in a cis orientation for reductive elimination to occur. libretexts.org

This catalytic cycle allows a small amount of the metal catalyst to facilitate the formation of a large amount of product. nih.gov

Ligand Exchange Dynamics in Catalytic Cycles

Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in the catalytic cycle. They coordinate to the metal center, influencing its stability, solubility, and reactivity. Ligand exchange, the process of one ligand detaching from the metal center and another attaching, is a dynamic and critical aspect of the cycle. wikipedia.org

Reactivity Profile of the Thiophene Ring Towards Electrophilic and Nucleophilic Reagents

The thiophene ring is an electron-rich aromatic heterocycle, making it generally susceptible to electrophilic aromatic substitution. wikipedia.org However, the reactivity and regioselectivity of the ring in this compound are modulated by the two existing substituents.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on a thiophene ring is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring. uoanbar.edu.iqunibo.it The N-ethoxycarboxamide group provides some activation. Nucleophilic attack would most likely occur at the carbon bearing the iodine leaving group (C5) or at the C2 position. The presence of the electron-withdrawing group at C3 makes the C2 and C5 positions more electrophilic. researchgate.net

Influence of the N-ethoxy Group on Intramolecular Interactions and Reactivity

Electronic Effects: The oxygen atom of the ethoxy group is electron-withdrawing via induction due to its high electronegativity. However, its lone pairs can participate in resonance, donating electron density. This dual nature can affect the electronic character of the adjacent carboxamide nitrogen and the carbonyl group. learncbse.in

Intramolecular Interactions: The presence of the N-H proton and the lone pairs on the ethoxy oxygen and the carbonyl oxygen allows for the possibility of intramolecular hydrogen bonding. nih.gov Such interactions can lock the molecule into a specific conformation, which can, in turn, affect the reactivity of the thiophene ring and the iodine substituent by altering their steric accessibility or electronic environment. acs.org For example, a planar conformation stabilized by hydrogen bonding could enhance the conjugation of the carboxamide group with the thiophene ring.

Table 2: Potential Intramolecular Interactions Involving the N-ethoxy Group

| Interaction Type | Participating Atoms | Potential Effect |

| Hydrogen Bonding | N-H --- O=C | Planarizes the amide bond, influencing conjugation. |

| Hydrogen Bonding | N-H --- O(ethoxy) | Creates a five-membered ring conformation, restricting rotation. |

| Steric Hindrance | Ethyl group | May sterically hinder access to the adjacent C4 position of the thiophene ring. |

Electrochemical Reaction Mechanisms Involving Thiophene Scaffolds

Thiophene and its derivatives are well-known for their electrochemical activity, particularly their ability to undergo oxidative electropolymerization. wikipedia.org The mechanism involves the oxidation of the thiophene monomer at an electrode surface to form a radical cation. dtic.mil

The process generally follows these steps:

Oxidation: The thiophene ring is oxidized at an applied potential, losing an electron to form a radical cation. winona.edu

Radical Cation Coupling: Two radical cations can couple (dimerize), typically at the α-positions (C2 and C5), which are the most electron-rich. This coupling results in the formation of a dicationic dimer. researchgate.netacs.org

Deprotonation: The dimer loses two protons to re-aromatize, forming a neutral bithiophene species.

Polymerization: This process of oxidation, coupling, and deprotonation continues, adding more monomer units to the growing chain and ultimately forming a conductive polythiophene film on the electrode surface. winona.edu

For this compound, the 5-position is blocked by iodine, so polymerization would have to proceed through the available 2-position. The electron-withdrawing carboxamide group would likely increase the oxidation potential required for the initial step compared to unsubstituted thiophene. dtic.mil

Rational Design and Synthesis of Derivatives and Analogs of N Ethoxy 5 Iodothiophene 3 Carboxamide

Systematic Structural Modifications of the Thiophene (B33073) Core

The thiophene ring is a well-regarded scaffold in medicinal chemistry, often serving as a bioisostere for phenyl rings, which can lead to improved metabolic stability and binding affinity. rsc.orgnih.govnih.gov Its aromatic and planar nature enhances receptor binding, while its structure allows for functionalization to improve potency and selectivity. mdpi.com

Variations at the 2, 3, 4, and 5 Positions

The substitution pattern on the thiophene ring is critical for biological activity. Structure-activity relationship (SAR) studies on various thiophene-based compounds have shown that modifications at each position can have profound effects. For instance, in a series of thiophene-3-carboxamide (B1338676) derivatives developed as JNK1 inhibitors, substitutions at the 4 and 5-positions with methyl or dimethyl groups resulted in less active compounds compared to the unsubstituted analog. nih.gov This suggests that for N-ethoxy-5-iodothiophene-3-carboxamide, maintaining unsubstituted C4 and C2 positions, or exploring small, non-sterically hindering groups, might be a prudent initial strategy.

Conversely, exploration at the 2-position of the thiophene-3-carboxamide scaffold has proven fruitful in other contexts. Introducing various aryl or heteroaryl substitutions at this position has been a successful strategy for modulating activity. nih.gov Given that the lead compound has an iodo group at the 5-position, the C2 and C4 positions are the primary sites for direct substitution to explore new chemical space.

Table 1: Proposed Modifications at Positions C2 and C4 of the Thiophene Core

| Position | Rationale for Modification | Example Substituents |

|---|---|---|

| C2 | Explore interactions with adjacent protein pockets; modulate electronics. | Small alkyls (e.g., -CH3), halogens (e.g., -Cl, -F), small heterocycles. |

| C4 | Investigate steric tolerance and potential for new hydrogen bonds. | Methyl, hydroxyl, amino groups. |

Introduction of Diverse Functional Groups for Chemical Diversification

The introduction of a wide array of functional groups onto the thiophene core is a key strategy for creating a diverse library of analogs. The inherent reactivity of the thiophene ring allows for electrophilic substitution reactions such as halogenation and sulfonation. nih.gov Synthetic methodologies like the Gewald reaction provide a pathway to polysubstituted 2-aminothiophenes, which can serve as versatile intermediates for further elaboration. researchgate.net

For this compound, derivatization could involve introducing groups that can participate in hydrogen bonding (e.g., -OH, -NH2), alter electronic properties (e.g., -NO2, -CN), or improve pharmacokinetic properties. The choice of functional groups would be guided by the specific therapeutic target and desired property profile.

Modifications of the Carboxamide Moiety

The carboxamide linker is a common feature in bioactive molecules and offers multiple points for modification. Alterations to this group can influence conformation, hydrogen bonding capacity, and metabolic stability. combichemistry.comacs.org

Substitution Patterns on the Nitrogen Atom

The N-ethoxy group in the parent compound is a relatively uncommon substituent and a prime candidate for modification. Replacing the ethoxy group with various alkyl, aryl, or heterocyclic moieties can explore new binding interactions. SAR studies of other thiophene carboxamides have shown that the nature of the substituent on the amide nitrogen significantly influences biological activity. researchgate.netnih.gov

Table 2: Potential Substitutions for the N-ethoxy Group

| Substituent Class | Examples | Rationale |

|---|---|---|

| Alkyl Chains | -CH3, -CH2CH3, -cPr | Probe for lipophilic pockets. |

| (Hetero)aryl Rings | -Ph, -pyridyl, -thiazolyl | Introduce potential for π-stacking or additional hydrogen bonds. |

| Functionalized Alkyls | -CH2CH2OH, -CH2COOH | Improve solubility and introduce new interaction points. |

Alterations to the Carbonyl Group

While less common, bioisosteric replacement of the carbonyl group of the amide can be a powerful strategy. For example, conversion to a thioamide or reduction to an amine can drastically alter the electronic and geometric properties of the linker. It is important to note, however, that the carboxamide group is often crucial for activity. In the development of certain JNK1 inhibitors, replacing the 3-carboxamide on the thiophene with an acid or ester led to a significant loss of inhibitory activity, highlighting the importance of this functional group. nih.gov

Exploration of the Iodo Substituent's Utility in Diversification Strategies

The iodo group at the 5-position is not merely a substituent but a versatile synthetic handle for extensive chemical diversification. Aryl iodides are excellent substrates for a variety of transition metal-catalyzed cross-coupling reactions, which are highly valuable for building molecular complexity and generating chemical libraries. nih.govnih.govresearchgate.net

Reactions such as the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig (coupling with amines) can be employed to introduce a vast array of substituents at the C5 position. nih.govacs.org This allows for the late-stage functionalization of the thiophene scaffold, rapidly generating a library of analogs with diverse properties. The efficiency of these reactions on aryl iodides often surpasses that of the corresponding bromides or chlorides. nih.govresearchgate.net This strategic placement of the iodo group significantly enhances the potential for creating a diverse and targeted set of derivatives from a common intermediate.

Table 3: Cross-Coupling Reactions Utilizing the C5-Iodo Substituent

| Reaction | Coupling Partner | Introduced Moiety |

|---|---|---|

| Suzuki-Miyaura | (Hetero)aryl boronic acids/esters | (Hetero)aryl groups |

| Sonogashira | Terminal alkynes | Alkynyl groups |

| Heck | Alkenes | Alkenyl groups |

| Buchwald-Hartwig | Amines, amides | Amino, amido groups |

Synthesis of Polythiophene Derivatives Incorporating this compound Motifs

The incorporation of functionalized monomers, such as this compound, into polythiophene backbones offers a powerful strategy to tailor the electronic, optical, and material properties of the resulting polymers. While direct polymerization of this compound has not been extensively detailed, established polymerization methodologies for thiophene derivatives provide a clear framework for its inclusion as a monomeric unit. The presence of the iodo-substituent at the 5-position is particularly advantageous for cross-coupling polymerization reactions.

Several prominent methods for the synthesis of functionalized polythiophenes are applicable. These include Kumada catalyst-transfer polycondensation, Suzuki-Miyaura cross-coupling, and direct arylation polymerization (DArP). nih.gov The choice of method often depends on the desired polymer structure, molecular weight, and tolerance to functional groups.

For instance, a plausible synthetic route could involve the Grignard metathesis (GRIM) polymerization. In this approach, the this compound monomer could be subjected to a metal-halogen exchange reaction, followed by nickel-catalyzed polymerization. This method is well-regarded for producing highly regioregular head-to-tail coupled polythiophenes, which is crucial for optimizing charge transport properties. cmu.edu

Alternatively, Suzuki-Miyaura or Stille coupling reactions could be employed. These palladium-catalyzed cross-coupling methods offer excellent functional group tolerance, which would be beneficial for preserving the N-ethoxy-carboxamide moiety. nih.gov In a Suzuki-Miyaura polymerization, the 5-iodothiophene monomer could be coupled with a thiophene-2,5-diboronic acid ester, or a similar difunctionalized thiophene monomer, to build the polymer chain.

Direct arylation polymerization (DArP) represents a more atom-economical approach, as it circumvents the need for pre-functionalization of the monomers with organometallic reagents. nih.gov In this case, the C-H bond at the 2-position of the this compound could be directly coupled with a di-halogenated thiophene comonomer.

The properties of the resulting polythiophene would be significantly influenced by the presence of the this compound units. The electron-withdrawing nature of the carboxamide group and the potential for hydrogen bonding could impact the polymer's solubility, morphology, and electronic energy levels.

Table 1: Potential Polymerization Methods for Incorporating this compound

| Polymerization Method | Catalyst System (Typical) | Key Features | Potential Considerations |

| Kumada Catalyst-Transfer Polycondensation | Ni(dppp)Cl₂ | High regioregularity, controlled molecular weight. | Requires Grignard reagent formation, potential side reactions with the amide group. |

| Suzuki-Miyaura Cross-Coupling | Pd(PPh₃)₄ / Base | Excellent functional group tolerance, versatile. | Requires synthesis of boronic acid/ester derivatives. |

| Stille Cross-Coupling | Pd(PPh₃)₄ | Mild reaction conditions, good for complex monomers. | Use of toxic organotin reagents. |

| Direct Arylation Polymerization (DArP) | Pd(OAc)₂ / Ligand | Atom-economical, avoids organometallic intermediates. | May require optimization to control regioselectivity. |

Isosteric Modifications and Their Synthetic Accessibility

Isosteric modifications involve the replacement of a functional group or a substituent with another that has similar steric and electronic properties, with the aim of modulating the biological activity, physicochemical properties, or metabolic stability of a molecule. For this compound, isosteric replacements can be considered for both the thiophene core and the N-ethoxy-carboxamide side chain.

The thiophene ring itself is often considered a bioisostere of a phenyl ring. nih.govnih.gov Therefore, replacing the thiophene with a suitably substituted benzene (B151609) ring would be a primary isosteric modification. The synthetic accessibility of such phenyl-carboxamide analogs is generally high, drawing from the vast repertoire of aromatic chemistry.

Within the heterocyclic domain, other five-membered rings such as furan, pyrrole, or thiazole (B1198619) could serve as isosteres for the thiophene ring. The choice of heterocycle would influence the electronic properties and potential for hydrogen bonding of the resulting analog. The synthesis of these analogs would involve similar cross-coupling strategies, starting from the appropriately halogenated heterocyclic precursors.

Regarding the N-ethoxy-carboxamide side chain, a number of isosteric replacements can be envisioned. The amide bond is a common target for modification to improve metabolic stability. hyphadiscovery.com Classical isosteres for the amide group include esters, ketones, and various heterocyclic rings that can mimic the hydrogen bonding capabilities of the amide.

Non-classical isosteres for the carboxamide moiety that are synthetically accessible include:

1,2,4-Oxadiazoles and 1,3,4-Oxadiazoles: These five-membered heterocycles are well-established amide isosteres and can be synthesized from the corresponding carboxylic acid or nitrile precursors. hyphadiscovery.com

Triazoles: 1,2,3- and 1,2,4-triazoles can also act as amide mimics and are often prepared via cycloaddition reactions. nih.gov

Trifluoroethylamine: This group can serve as a bioisostere for the amide, offering increased metabolic stability. drughunter.com

The synthetic accessibility of these isosteric modifications is a critical consideration. Many of the key transformations would rely on well-established synthetic methodologies, such as palladium-catalyzed cross-coupling reactions for modifications of the aromatic core and standard heterocycle synthesis protocols for modifications of the side chain.

Table 2: Potential Isosteric Modifications for this compound

| Original Moiety | Isosteric Replacement | Rationale | Synthetic Accessibility |

| Thiophene | Phenyl | Similar size and aromaticity. | High, via standard aromatic chemistry. |

| Thiophene | Furan, Pyrrole, Thiazole | Variations in electronics and hydrogen bonding. | Moderate to high, depending on the heterocycle. |

| Carboxamide | Ester, Ketone | Classical isosteres, alter hydrogen bonding. | High, via standard functional group interconversions. |

| Carboxamide | 1,2,4-Oxadiazole | Mimics amide conformation and hydrogen bonding. | Moderate, requires multi-step synthesis. |

| Carboxamide | 1,2,3-Triazole | Stable amide mimic. | Moderate, often via "click" chemistry. |

| Carboxamide | Trifluoroethylamine | Increased metabolic stability. | Moderate, requires specialized reagents. |

Structure Function Relationships in Thiophene 3 Carboxamide Scaffolds

Methodological Approaches in Structure-Function Studies

To decipher the intricate connection between the structure of thiophene-3-carboxamide (B1338676) derivatives and their function, researchers employ a combination of classical and modern computational techniques.

Classical Structure-Reactivity Correlation Methodologies

Classical methods for studying structure-activity relationships (SAR) involve systematically modifying a lead compound's structure and observing the resulting changes in biological activity. youtube.com This empirical approach helps identify key pharmacophores and functional groups essential for the desired effect. For thiophene-3-carboxamides, this could involve synthesizing a library of analogues with variations in the substituents on the thiophene (B33073) ring and the carboxamide nitrogen. By comparing the biological data of these analogues, researchers can deduce which structural features enhance or diminish activity. These studies often form the basis for more advanced computational analyses. rsc.org

Computational Structure-Function Relationship Approaches (e.g., CSAR, Machine Learning)

Computational methods have become indispensable in modern drug discovery for predicting the biological activity of compounds and understanding their mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For thiophene-3-carboxamide derivatives, 2D-QSAR studies have been used to investigate the role of various structural features on their therapeutic potential. jetir.org These models use molecular descriptors (physicochemical properties, electronic properties, etc.) to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.netjetir.org

3D-QSAR and Molecular Modeling: Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its target receptor. nih.gov These models have been successfully applied to series of thieno[3,2-b]pyrrole-5-carboxamide derivatives to elucidate their binding modes. nih.gov Molecular docking simulations further complement these studies by predicting the preferred orientation of a ligand within the binding site of a receptor, offering insights into key interactions that stabilize the ligand-receptor complex. nih.govnih.gov

Machine Learning: More recently, machine learning algorithms are being integrated into the drug discovery process to analyze large datasets and identify complex patterns in structure-activity relationships that may not be apparent with traditional methods. researchgate.net These approaches have the potential to accelerate the identification of promising drug candidates from vast chemical libraries. researchgate.net

Influence of Specific Structural Motifs on Chemical Interactions and Molecular Recognition

Impact of Thiophene Substitution Patterns on Chemical Binding Profiles

The thiophene ring is a privileged pharmacophore in medicinal chemistry due to its versatile biological activities. nih.gov The substitution pattern on the thiophene ring plays a critical role in determining the binding affinity and selectivity of the molecule. For instance, studies on 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide revealed that substitutions at the 4- and 5-positions of the thiophene ring can significantly impact inhibitory activity. nih.gov Unsubstituted analogues at these positions were found to be more active, indicating that bulky groups might create steric hindrance in the binding pocket. nih.gov The planarity of the thiophene ring can also contribute to effective binding with receptors. nih.gov

Table 1: Effect of Thiophene Substitution on JNK1 Inhibitory Activity

| Compound | Substitution on Thiophene Ring | IC50 (µM) for JNK1 |

| 1 | 4,5-dimethyl | 26.0 |

| 5d | 4-methyl | > 25 |

| 5e | 5-methyl | > 25 |

| 5g | Unsubstituted | 5.4 |

This table is based on data from a study on thiophene-3-carboxamide derivatives as JNK1 inhibitors and is for illustrative purposes. nih.gov

Role of the Carboxamide Linker in Ligand-Receptor Interactions (General Chemical Principles)

The carboxamide linker is a common functional group in drug molecules and plays a crucial role in mediating interactions with biological targets. nih.gov Its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen) allows it to form strong and specific interactions with amino acid residues in a protein's binding site. rsc.org The rigidity and planarity of the amide bond can also help to properly orient the substituents for optimal binding. jocpr.com In the context of thiophene-3-carboxamide derivatives, the carboxamide moiety has been shown to be essential for activity, with its replacement by other functional groups like an acid or ester leading to a significant loss of potency. nih.gov Molecular modeling studies have shown that the carboxamide NH2 can form crucial hydrogen bonds that stabilize the ligand within the active site. nih.gov

Significance of Ethoxy and Iodo Functionalities in Modulating Chemical Behavior

The introduction of ethoxy and iodo groups into a molecule can significantly influence its physicochemical properties and, consequently, its biological activity.

Ethoxy Group: The methoxy (B1213986) group, and by extension the ethoxy group, is a common substituent in many approved drugs. nih.gov It can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov The oxygen atom can act as a hydrogen bond acceptor, and the ethyl group can engage in hydrophobic interactions. The presence of an ethoxy group can also affect the molecule's solubility and metabolic stability.

Iodo Group: Halogen atoms, including iodine, are frequently incorporated into drug candidates to modulate their properties. The introduction of an iodine atom can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes. pharmacylibrary.com Halogens can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity. Furthermore, the substitution of a hydrogen atom with a fluorine atom (a related halogen) has been shown to block metabolic oxidation at that position, thereby improving the drug's stability. pressbooks.pub

Strategic Applications of N Ethoxy 5 Iodothiophene 3 Carboxamide As a Chemical Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

N-ethoxy-5-iodothiophene-3-carboxamide serves as a versatile and highly valuable precursor in the synthesis of complex heterocyclic systems due to its distinct functional handles. The presence of an iodine atom at the 5-position provides a reactive site for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the N-ethoxy-carboxamide group at the 3-position can participate in or direct subsequent cyclization reactions to construct fused ring systems. This strategic arrangement of functional groups allows for the regioselective elaboration of the thiophene (B33073) core into more complex, polycyclic architectures of significant interest in medicinal chemistry and materials science. researchgate.net

Synthesis of Fused Thiophene Derivatives (e.g., Thieno[3,2-b]pyridines, Pyrazolo[3,4-d]thieno[3,2-b]pyridines)

The construction of fused thiophene derivatives, such as thieno[3,2-b]pyridines and pyrazolo[3,4-d]thieno[3,2-b]pyridines, leverages the reactivity of the 5-iodo position of this compound. These fused systems are prominent scaffolds in numerous biologically active compounds. nih.govmdpi.com Synthetic strategies often involve an initial palladium-catalyzed cross-coupling reaction, followed by an intramolecular cyclization.

For the synthesis of thieno[3,2-b]pyridines, a common approach is the Sonogashira coupling of the 5-iodothiophene with a terminal alkyne. The resulting 5-alkynylthiophene intermediate can then undergo a base- or metal-catalyzed intramolecular cyclization, where a nucleophile, often generated from the carboxamide moiety or an adjacent group, attacks the alkyne to form the fused pyridine (B92270) ring. researchgate.net

Similarly, the synthesis of pyrazolo[3,4-d]thieno[3,2-b]pyridines can be envisioned through a pathway involving coupling with a suitably functionalized pyrazole (B372694) precursor. For instance, a Suzuki or Stille coupling could link the thiophene to a pyrazole bearing a reactive group, setting the stage for a final ring-closing reaction to complete the fused polycyclic system. nih.govnih.gov

| Target Heterocycle | Synthetic Strategy | Key Reactions | Hypothetical Precursor from Subject Compound |

| Thieno[3,2-b]pyridine | Annulation via internal cyclization | 1. Sonogashira coupling2. Intramolecular cyclization | 5-(Alkynyl)-N-ethoxythiophene-3-carboxamide |

| Pyrazolo[3,4-d]thieno[3,2-b]pyridine | Fused ring construction | 1. Suzuki/Stille coupling2. Intramolecular condensation | 5-(Pyrazol-yl)-N-ethoxythiophene-3-carboxamide |

Incorporation into Polycyclic Aromatic Systems

Beyond fused heterocycles, this compound is an effective building block for incorporation into larger polycyclic aromatic systems (PASs). The electron-rich nature of the thiophene ring can modulate the electronic properties of the resulting PAS, making it a desirable component in materials designed for organic electronics. conicet.gov.arresearchgate.net

The primary method for this incorporation is through palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with an arylboronic acid or a Stille coupling with an organostannane can append the thiophene unit to another aromatic or polycyclic aromatic core. nih.gov Subsequent intramolecular cyclization reactions, such as photochemical or acid-catalyzed electrophilic cyclization, can then be employed to create a fully fused, rigid polycyclic structure containing the thiophene moiety. This approach allows for the precise construction of complex sulfur-containing aromatic compounds with tailored electronic and photophysical properties. nih.govresearchgate.net

Utilisation in the Construction of Conjugated Polymer Architectures

In the field of materials science, functionalized thiophenes are fundamental building blocks for conjugated polymers used in applications such as organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). rsc.orgrsc.orgsemanticscholar.org this compound, with its single reactive iodo-group, is particularly suited for controlling polymer architecture, specifically in defining chain length and installing specific end-groups.

Synthesis of Polythiophenes with Controlled Regiochemistry and End-Functionalization

The synthesis of high-performance polythiophenes often requires precise control over their regiochemistry, with head-to-tail (HT) coupling being highly desirable for achieving optimal electronic properties and crystallinity. nih.gov While di-halogenated thiophenes are typically used as monomers for polymerization, mono-halogenated species like this compound play a crucial role as end-capping agents.

In living polymerization techniques such as Grignard Metathesis (GRIM) polymerization or Kumada Catalyst-Transfer Polycondensation (KCTP), the reaction proceeds via a chain-growth mechanism. researchgate.net The introduction of this compound at the termination stage of the polymerization allows for the introduction of a well-defined N-ethoxy-carboxamide functional group at the terminus of the polymer chain. This end-functionalization can significantly influence the polymer's solubility, self-assembly behavior in thin films, and interfacial properties in electronic devices.

| Polymerization Method | Role of Subject Compound | Outcome | Advantage |

| Grignard Metathesis (GRIM) | End-capping agent | Polythiophene with terminal N-ethoxy-carboxamide group | Control of molecular weight and end-group functionality |

| Kumada Catalyst-Transfer Polycondensation | Chain-terminating reagent | Well-defined oligomers or polymers with functional ends | Tailored material properties for specific applications |

Design of Advanced Electronic and Optical Materials (Chemical Design Principles)

The functional groups on a thiophene-based building block are critical in tuning the properties of the resulting conjugated materials. tdl.orgcmu.edu The incorporation of the N-ethoxy-carboxamide moiety, derived from this compound, can impart specific characteristics to a polymer or small molecule.

Chemical Design Principles:

Solubility and Processability: The N-ethoxy group can enhance the solubility of the resulting material in common organic solvents, which is crucial for solution-based processing and device fabrication. cmu.edu

Energy Level Tuning: The carboxamide group is a moderately electron-withdrawing group. Its presence can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). tdl.orgnih.gov This tuning of frontier orbital energies is a key strategy for optimizing charge injection/extraction in electronic devices and for adjusting the absorption spectrum in photovoltaic applications.

Intermolecular Interactions: The carboxamide functionality can introduce hydrogen bonding capabilities, promoting specific intermolecular packing arrangements in the solid state. This can influence thin-film morphology, which is directly linked to charge carrier mobility in transistors and efficiency in solar cells. mdpi.com

Photophysical Properties: Altering the electronic structure through functionalization directly impacts the material's absorption and emission properties. researchgate.net The introduction of the N-ethoxy-carboxamide group can lead to shifts in the absorption and fluorescence spectra, allowing for the rational design of materials with specific colors for OLEDs or tailored absorption for sensors.

Role in the Development of Non-Natural Amino Acids and Peptide Mimetics

Thiophene-based scaffolds are of increasing interest in medicinal chemistry and chemical biology as bioisosteres of natural aromatic systems like benzene (B151609). mdpi.comnih.gov The thiophene ring present in this compound can serve as a core for the design of non-natural amino acids and peptidomimetics with unique structural and electronic properties. nih.gov

The synthesis of novel non-natural amino acids containing a thiophene side chain can be achieved through multicomponent reactions, such as the Ugi reaction, using a thiophene aldehyde derived from the subject compound. nih.gov These thiophene-containing amino acids can then be incorporated into peptides to act as fluorescent probes or to modulate biological activity. nih.govunife.it

Furthermore, the rigid thiophene carboxamide backbone is an excellent scaffold for creating peptide mimetics. researchgate.net These structures can mimic the secondary structures of peptides, such as β-turns, and can be used to develop therapeutic agents with improved stability and cell permeability compared to natural peptides. The functional groups on the thiophene ring can be designed to mimic the side chains of natural amino acids, enabling specific interactions with biological targets. durham.ac.ukunimelb.edu.au

| Application | Structural Role of Thiophene Core | Potential Advantage |

| Non-Natural Amino Acids | Bioisostere of Phenylalanine/Tyrosine side chain | Introduction of unique photophysical properties (fluorescence); altered receptor binding affinity. nih.gov |